molecular formula C9H14O3 B2929169 (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2228022-16-8

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B2929169
CAS No.: 2228022-16-8
M. Wt: 170.208
InChI Key: ZYUSJOFZLGFEMK-DNBGNTRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid is a chiral, synthetically valuable building block featuring a rigid bicyclic scaffold. The bicyclo[3.2.0]heptane core is a prominent structure in organic and medicinal chemistry, known for its sterically constrained geometry which can enhance selectivity in chemical reactions and binding interactions . This compound is particularly useful as a sophisticated synthon for the development of novel molecular entities, especially in the synthesis of prostaglandins and other biologically active molecules where the bicyclo[3.2.0]heptane framework serves as a key intermediate . The presence of both a carboxylic acid and a methoxy group on the fused ring system provides two distinct handles for further synthetic modification, allowing researchers to create amides, esters, and other derivatives. Its defined (1S,5S) stereochemistry is critical for achieving enantiopure targets in asymmetric synthesis. This product is intended for research applications such as method development, library synthesis, and investigations in chemical biology as a constrained analog of more flexible carboxylic acids. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUSJOFZLGFEMK-DNBGNTRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2[C@@H]1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-6-Methoxybicyclo[320]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the Diels-Alder reaction, which forms the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carboxylic acid may produce an alcohol.

Scientific Research Applications

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[3.2.0]heptane Core

The bicyclo[3.2.0]heptane scaffold is versatile, with substituents at positions 3, 6, and other sites modulating chemical reactivity, stability, and biological activity. Key analogs include:

Compound Name Substituents Stereochemistry Key Properties Reference
(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid 6-OCH₃, 3-COOH (1S,5S) Unprotected carboxylic acid; potential metabolic stability due to methoxy group Target Compound
Meropenem Trihydrate 3-thioether, 6-hydroxyethyl, 4-methyl, 7-oxo (4R,5S,6S) Broad-spectrum carbapenem antibiotic; susceptible to renal dehydropeptidase-I (DHP-I) hydrolysis
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride 6-NH₂, 3-COOH (1S,5S,6R) Amino group enhances solubility; used in peptide synthesis
rac-(1S,5S,6R)-6-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid 6-Boc-protected NH₂, 3-COOH Racemic mixture tert-Butyl ester protects carboxylic acid during synthesis
6-Hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester 6-OH, 3-COO-tert-butyl Not specified Hydroxyl group increases polarity; tert-butyl ester aids in purification

Key Observations :

  • Position 6 Modifications: Methoxy (-OCH₃) in the target compound may confer greater metabolic stability compared to amino (-NH₂) or hydroxyl (-OH) groups, which are prone to enzymatic modification .
  • Carboxylic Acid Status : The unprotected carboxylic acid (target compound) enhances reactivity in coupling reactions but may reduce bioavailability due to ionization. Protected analogs (e.g., tert-butyl esters) are intermediates in drug synthesis .

Stereochemical Influences

Stereochemistry at positions 1 and 5 dictates spatial orientation, affecting interactions with biological targets. For example:

  • Meropenem : The (4R,5S,6S) configuration is essential for binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis .
  • (1S,5S,6R)-6-Amino Derivative: The 6R configuration may influence hydrogen-bonding capacity with enzymes, contrasting with the target compound’s 6S methoxy group .

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